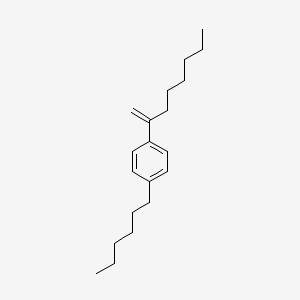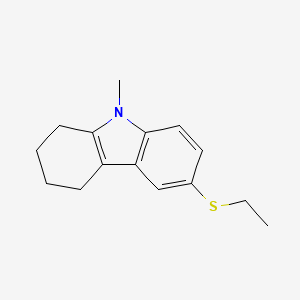
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with ethylthiol and methyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the carbazole, followed by the addition of ethylthiol and methyl iodide.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole core, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated or nitrated carbazole derivatives
科学的研究の応用
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1H-Carbazole, 9-methyl-: A simpler derivative of carbazole with a single methyl group.
1H-Carbazole, 6-(methylthio)-2,3,4,9-tetrahydro-9-methyl-: Similar structure with a methylthio group instead of an ethylthio group.
1H-Carbazole, 6-(ethylthio)-9-methyl-: Lacks the tetrahydro component, making it less saturated.
Uniqueness
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- is unique due to the combination of its ethylthio and tetrahydro groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
特性
CAS番号 |
156638-82-3 |
|---|---|
分子式 |
C15H19NS |
分子量 |
245.4 g/mol |
IUPAC名 |
6-ethylsulfanyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C15H19NS/c1-3-17-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h8-10H,3-7H2,1-2H3 |
InChIキー |
WKODHJKBOVYZSE-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC2=C(C=C1)N(C3=C2CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
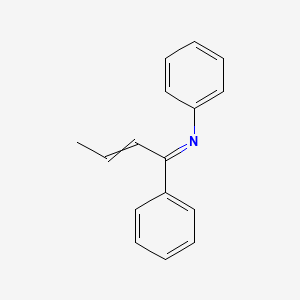

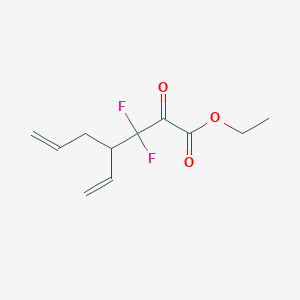
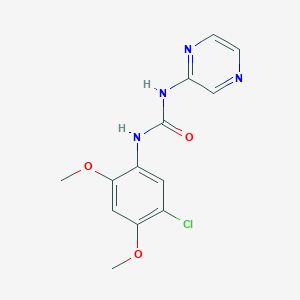

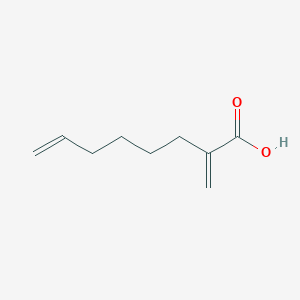
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
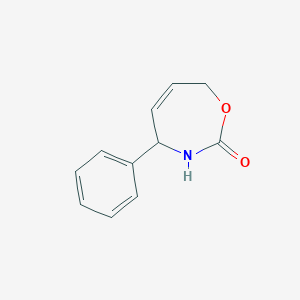
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

